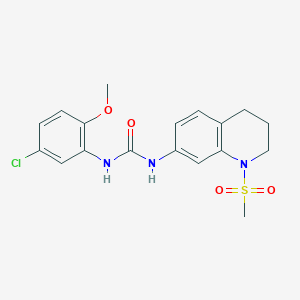
1-(5-Chloro-2-methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C18H20ClN3O4S and its molecular weight is 409.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The structural features of this compound, particularly the sulfonylurea and tetrahydroquinoline moieties, suggest relevance in medicinal chemistry. Sulfonylureas have been explored for their antidiabetic properties, with studies on N1-hydroxylated derivatives of chlorpropamide and its analogs revealing interactions with aldehyde dehydrogenase in vivo, which may imply potential therapeutic applications (Lee, Elberling, & Nagasawa, 1992). Additionally, compounds like 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have shown potent histone deacetylase inhibitory activity, suggesting a role in cancer therapy, particularly against prostate cancer cells (Liu et al., 2015).
Agricultural Chemistry Applications
In agricultural chemistry, sulfonylureas are known for their herbicidal activity. Studies on the sorption of sulfonylurea-type herbicides on soils and soil components have shown the environmental behavior of these compounds, which is critical for understanding their efficacy and environmental impact (Földényi et al., 2013). Additionally, the degradation and side effects of sulfonylurea herbicides in soil, such as triasulfuron and rimsulfuron, have been investigated to assess their environmental stability and potential non-target effects (Dinelli, Vicari, & Accinelli, 1998).
Enzymology and Biochemical Applications
The compound's interaction with enzymes such as phenylethanolamine N-methyltransferase (PNMT) and aldehyde dehydrogenase (AlDH) could be of interest. Research on the sensitivity of a phototrophic bacterium to sulfonylurea herbicides, which inhibit acetohydroxy acid synthase, an enzyme crucial for branched-chain amino acid biosynthesis, further highlights the biochemical significance of sulfonylurea derivatives (Schneider & Klemme, 1986).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-26-17-8-6-13(19)10-15(17)21-18(23)20-14-7-5-12-4-3-9-22(16(12)11-14)27(2,24)25/h5-8,10-11H,3-4,9H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBYUJYFQPCSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2571060.png)
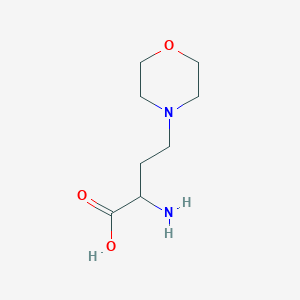
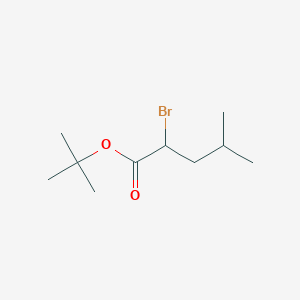
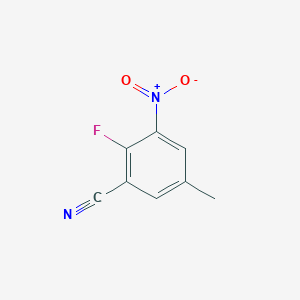
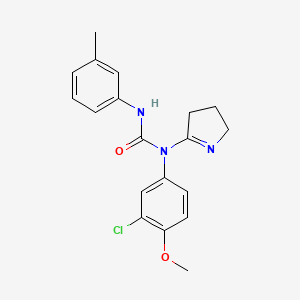


![3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2571072.png)
![N-(3-ethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2571073.png)
![N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide](/img/structure/B2571074.png)
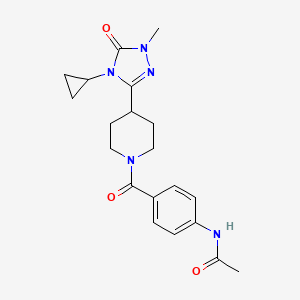

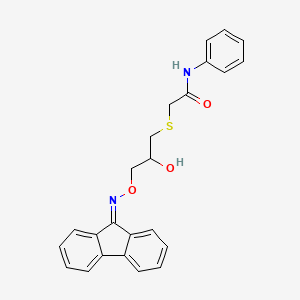
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571083.png)
